molecular formula C27H23I2N5O2 B2487979 360A iodide

360A iodide

Cat. No.: B2487979
M. Wt: 703.3 g/mol
InChI Key: CYDYPTJPHHNFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

360 A iodide is a selective stabilizer of G-quadruplex structures and an inhibitor of telomerase activity. It has an IC50 value of 300 nanomolar in the TRAP-G4 assay

Preparation Methods

The synthesis of 360 A iodide involves the stabilization of G-quadruplex structures. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy

Chemical Reactions Analysis

360 A iodide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: The compound can be reduced, but the specific reagents and conditions are not well-known.

    Substitution: It may undergo substitution reactions, particularly involving the iodide ion.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

360 A iodide exerts its effects by stabilizing G-quadruplex structures, which are four-stranded DNA structures. This stabilization inhibits the activity of telomerase, an enzyme responsible for maintaining telomere length in cells. By inhibiting telomerase, 360 A iodide can induce telomere shortening and potentially lead to cell death in cancer cells . The molecular targets include the G-quadruplex structures and telomerase enzyme, and the pathways involved are related to telomere maintenance and cell cycle regulation .

Comparison with Similar Compounds

360 A iodide is unique in its selective stabilization of G-quadruplex structures and inhibition of telomerase activity. Similar compounds include:

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of 360 A iodide in its selective stabilization of G-quadruplex structures and potent inhibition of telomerase activity .

Properties

IUPAC Name

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDYPTJPHHNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23I2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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